N-(4-Methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
CAS No.: 5656-12-2
Cat. No.: VC14537948
Molecular Formula: C15H13N3S
Molecular Weight: 267.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5656-12-2 |
|---|---|
| Molecular Formula | C15H13N3S |
| Molecular Weight | 267.4 g/mol |
| IUPAC Name | N-(4-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C15H13N3S/c1-11-2-4-13(5-3-11)17-15-18-14(10-19-15)12-6-8-16-9-7-12/h2-10H,1H3,(H,17,18) |
| Standard InChI Key | VRFSLJKVKQITMD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3 |
Introduction
Synthesis and Preparation Methods
Synthetic Routes
The synthesis typically involves multi-step reactions starting from 4-methylaniline and thiazole precursors. A common approach includes:
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Formation of the thiazole ring: Reacting 4-methylaniline with a thiazole derivative (e.g., 4-pyridinyl thiazole) under coupling conditions.
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Coupling reactions: Utilizing reagents like thiosemicarbazide or other coupling agents to link the 4-pyridinyl group to the thiazole scaffold .
Reaction conditions often require heating and purification via chromatography to isolate the product. For industrial-scale production, continuous flow reactors and optimized catalysts may enhance yield and purity.
Physical and Chemical Properties
Key Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 5656-12-2, 315703-00-5 | |
| Molecular Formula | C₁₅H₁₃N₃S | |
| Molecular Weight | 267.4 g/mol | |
| Melting Point | 230–233°C | |
| Solubility | <0.2 μg/mL (pH 7.4 buffer) |
The compound’s low aqueous solubility suggests potential limitations in bioavailability, necessitating formulation strategies for therapeutic applications.
Structure-Activity Relationships (SAR)
Substituent Effects
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4-Pyridinyl Group: Enhances solubility and hydrogen bonding, critical for kinase inhibition .
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4-Methylphenyl Substituent: Increases hydrophobicity, improving membrane permeability and target binding .
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Thiazole Core: Provides a platform for modulating electronic properties and enzyme interactions .
Comparative Analysis
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